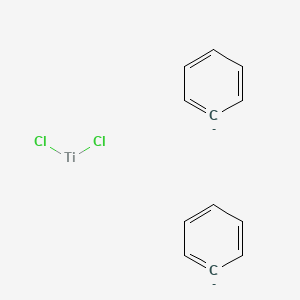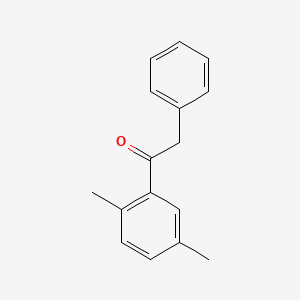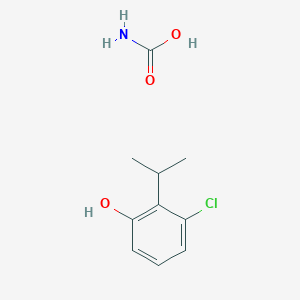![molecular formula C36H68N2O B14666991 1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one CAS No. 51210-32-3](/img/structure/B14666991.png)
1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple nitrogen atoms and a long aliphatic chain contributes to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the reduction of bis-(1-cyanocyclohexyl)-amine using lithium aluminum hydride (LAH) to produce a mixture of intermediate compounds . This mixture is then subjected to further reactions, including acylation and alkylation, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The sterically hindered nitrogen atoms in the spirocyclic structure can participate in substitution reactions, leading to the formation of derivatives such as 7-cyano-, 7-nitroso-, 7-sulfenyl-, and 7-chloro-compounds.
Reduction Reactions: Reduction of the compound can lead to the formation of simpler amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminum hydride (LAH) for reduction and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
1-(7,15-Diazadispiro[515~8~
Mecanismo De Acción
The mechanism of action of 1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
7,15-Diazadispiro[5.1.5.3]hexadecane: A related compound with a similar spirocyclic structure but different functional groups.
14-Imino-7,15-diazadispiro[5.1.5.3]hexadecane: Another derivative with an imino group, showing different reactivity and applications.
14-Oxo-7,15-diazadispiro[5.1.5.3]hexadecane: A derivative with an oxo group, used in various chemical and biological studies.
Uniqueness
1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one is unique due to its long aliphatic chain and specific functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
51210-32-3 |
|---|---|
Fórmula molecular |
C36H68N2O |
Peso molecular |
544.9 g/mol |
Nombre IUPAC |
1-(7,15-diazadispiro[5.1.58.36]hexadecan-15-yl)docosan-1-one |
InChI |
InChI=1S/C36H68N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-27-34(39)38-32-35(28-23-20-24-29-35)37-36(33-38)30-25-21-26-31-36/h37H,2-33H2,1H3 |
Clave InChI |
LMQMQQABQYHOKJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)N1CC2(CCCCC2)NC3(C1)CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


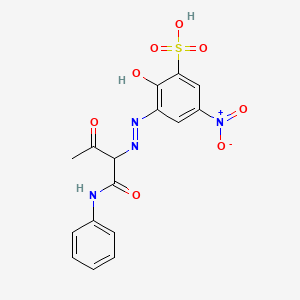
![4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile](/img/structure/B14666917.png)
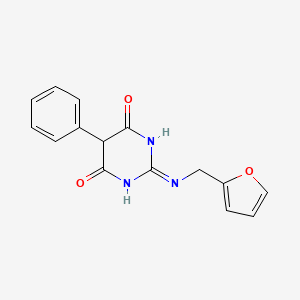


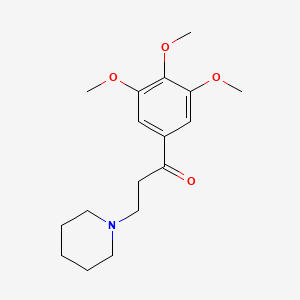
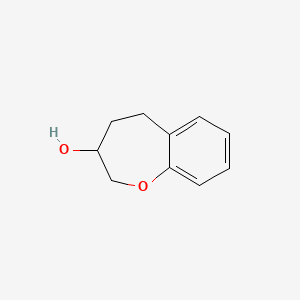
![Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate](/img/structure/B14666965.png)
